molecular formula C25H28N2O5 B2839107 1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-05-6

1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2839107
CAS No.: 886162-05-6
M. Wt: 436.508
InChI Key: AZBHQIPGGRZSII-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. Its structure features a chromeno-pyrrole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common approach might start with the formation of the chromeno-pyrrole core through a cyclization reaction. This is followed by the introduction of the dimethoxyphenyl and dimethylaminoethyl groups via substitution reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods: Industrial production would likely scale up these laboratory methods, optimizing reaction conditions for larger batches. This might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography would be essential to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions might target the chromeno-pyrrole core, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the chromeno-pyrrole core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine: The compound’s structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents. Research might focus on its efficacy and safety in preclinical models.

Industry: In the industrial sector, it could be used in the development of new pharmaceuticals or as a precursor for more complex chemical entities.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chromeno-pyrrole core might interact with biological macromolecules, altering their function and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-2-(2-(methylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2,3-Dimethoxyphenyl)-2-(2-(ethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness: Compared to similar compounds, 1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit unique biological activities due to the presence of the dimethylaminoethyl group, which can influence its interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-14-12-17-19(13-15(14)2)32-24-20(22(17)28)21(27(25(24)29)11-10-26(3)4)16-8-7-9-18(30-5)23(16)31-6/h7-9,12-13,21H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHQIPGGRZSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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